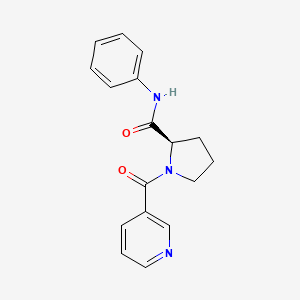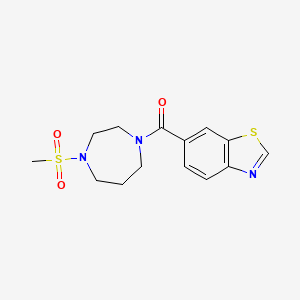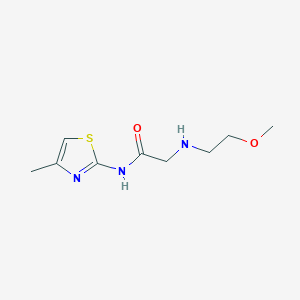
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide, also known as DIPA, is a chemical compound that has been found to have potential applications in scientific research. DIPA is a member of the indole family of compounds and is a derivative of the natural product tryptamine. In
Mecanismo De Acción
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide acts as a selective inhibitor of the protein kinase CK2 by binding to the ATP-binding site of the enzyme. CK2 is involved in the regulation of a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been found to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been found to have a number of biochemical and physiological effects. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has a number of advantages and limitations for lab experiments. One advantage is its selectivity for CK2, which allows for the specific inhibition of this enzyme without affecting other cellular processes. Another advantage is its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. However, one limitation is the need for further studies to determine the optimal dosage and administration of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide in order to achieve therapeutic effects.
Direcciones Futuras
There are a number of future directions for the research of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide. One direction is the further exploration of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its effects on other cellular processes, such as cell proliferation and differentiation. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide in order to achieve therapeutic effects.
Métodos De Síntesis
The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with pyridine-2-ylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then acetylated with acetic anhydride to give 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide as a white solid with a melting point of 172-174 °C.
Aplicaciones Científicas De Investigación
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been shown to act as a selective inhibitor of the protein kinase CK2, which is involved in the regulation of neuronal signaling pathways. By inhibiting CK2, 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been found to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-6-7-15-14(9-11)13(12(2)19-15)10-17(21)20-16-5-3-4-8-18-16/h3-9,19H,10H2,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWUWSXCPAZRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CC(=O)NC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-[[5-(3-Chlorophenyl)thiophen-2-yl]methyl]piperazine-1-carbonyl]piperidine-1-sulfonamide](/img/structure/B7539062.png)


![1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539075.png)

![(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539095.png)


![2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7539117.png)


![N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)